N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a thiophene ring and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the trifluoromethoxy phenyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethoxy Phenyl Group: This step may involve the use of trifluoromethoxy benzene derivatives in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The trifluoromethoxy phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can yield alcohol derivatives.
Scientific Research Applications
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethoxy phenyl group can interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Trifluoromethoxy Phenyl Compounds: Compounds with trifluoromethoxy phenyl groups are often used in medicinal chemistry for their unique electronic properties.
Uniqueness
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE is unique due to the combination of the thiophene ring and trifluoromethoxy phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)25-11-5-3-10(4-6-11)21-15(24)14(23)20-8-7-12(22)13-2-1-9-26-13/h1-6,9,12,22H,7-8H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNIDCIMWILHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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